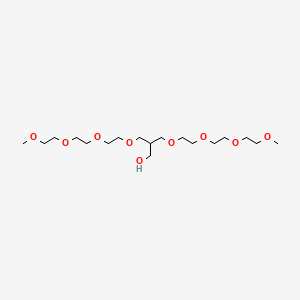
13-(2,5,8,11-Tetraoxadodecyl)-2,5,8,11-tetraoxatetradecan-14-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-(2,5,8,11-Tetraoxadodecyl)-2,5,8,11-tetraoxatetradecan-14-ol: is a complex organic compound characterized by multiple ether linkages and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 13-(2,5,8,11-Tetraoxadodecyl)-2,5,8,11-tetraoxatetradecan-14-ol typically involves the reaction of ethylene glycol derivatives with appropriate alkylating agents. One common method involves the reaction of ethylene glycol with tosyl chloride to form a tosylate intermediate, which is then reacted with hydroxymethyl-EDOT in the presence of a base such as potassium tert-butoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
13-(2,5,8,11-Tetraoxadodecyl)-2,5,8,11-tetraoxatetradecan-14-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form simpler alcohol derivatives.
Substitution: The ether linkages can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce simpler alcohols.
Aplicaciones Científicas De Investigación
13-(2,5,8,11-Tetraoxadodecyl)-2,5,8,11-tetraoxatetradecan-14-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in drug delivery systems due to its polyether structure.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialized polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 13-(2,5,8,11-Tetraoxadodecyl)-2,5,8,11-tetraoxatetradecan-14-ol involves its interaction with various molecular targets. The polyether structure allows it to form complexes with metal ions, which can influence various biochemical pathways. Additionally, the hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
2-(2,5,8,11-Tetraoxadodec-1-yl)oxirane: Shares a similar polyether structure but differs in the presence of an oxirane ring.
N,N-Di(2,5,8,11-tetraoxatridecan-13-yl)-2,5,8,11-tetraoxatridecan-13-amine: Another polyether compound with additional amine functionalities.
Uniqueness
13-(2,5,8,11-Tetraoxadodecyl)-2,5,8,11-tetraoxatetradecan-14-ol is unique due to its specific arrangement of ether linkages and the presence of a terminal hydroxyl group. This structure imparts distinct chemical properties, making it suitable for various specialized applications.
Propiedades
Fórmula molecular |
C18H38O9 |
|---|---|
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxymethyl]propan-1-ol |
InChI |
InChI=1S/C18H38O9/c1-20-3-5-22-7-9-24-11-13-26-16-18(15-19)17-27-14-12-25-10-8-23-6-4-21-2/h18-19H,3-17H2,1-2H3 |
Clave InChI |
XPEONAUYSIHYIB-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCOCCOCC(CO)COCCOCCOCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















